molecular formula C18H18BrF2N B045771 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide CAS No. 111627-29-3

4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide

Cat. No. B045771
M. Wt: 366.2 g/mol
InChI Key: QYGTZLORLCADEX-UHFFFAOYSA-N
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Patent
US05070087

Procedure details

A mixture of 164 g (0.342 mole) of α,α-bis(4-fluorophenyl)-1-(phenylsulfonyl)-4-piperidinemethanol and 80 g (0.85 mole) of phenol in 700 ml of 48% hydrobromic acid was heated at reflux for 7 hr and then was stirred at room temperature for 9 hr. The hydrobromic acid solution was decanted from a gum in the bottom of the reaction flask. The gum was triturated with ~1 liter of ether, and a tan solid formed. The solid was washed with several portions of ether and was dried under high vacuum to give 9.13 g (73%) of slightly impure title product, mp 211°-215° C. A small sample of this solid was recrystallized from methanol to give an analytically pure sample as a crystalline solid, mp 216°-218° C.
Name
α,α-bis(4-fluorophenyl)-1-(phenylsulfonyl)-4-piperidinemethanol
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:25]2[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=2)([CH:10]2[CH2:15][CH2:14][N:13](S(C3C=CC=CC=3)(=O)=O)[CH2:12][CH2:11]2)O)=[CH:4][CH:3]=1.C1(O)C=CC=CC=1.[BrH:39]>>[BrH:39].[F:31][C:28]1[CH:29]=[CH:30][C:25]([C:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)=[C:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:26][CH:27]=1 |f:3.4|

Inputs

Step One
Name
α,α-bis(4-fluorophenyl)-1-(phenylsulfonyl)-4-piperidinemethanol
Quantity
164 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(O)(C1CCN(CC1)S(=O)(=O)C1=CC=CC=C1)C1=CC=C(C=C1)F
Name
Quantity
80 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
700 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 9 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hr
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The hydrobromic acid solution was decanted from a gum in the bottom of the reaction flask
CUSTOM
Type
CUSTOM
Details
The gum was triturated with ~1 liter of ether
CUSTOM
Type
CUSTOM
Details
a tan solid formed
WASH
Type
WASH
Details
The solid was washed with several portions of ether
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
Br.FC1=CC=C(C=C1)C(=C1CCNCC1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.